molecular formula C8H14O3 B13942068 Ethyl 3-hydroxy-3-methylcyclobutanecarboxylate

Ethyl 3-hydroxy-3-methylcyclobutanecarboxylate

Cat. No.: B13942068
M. Wt: 158.19 g/mol
InChI Key: CNXXIEFGMJPDAS-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-3-methylcyclobutanecarboxylate is an organic compound with the molecular formula C8H14O3. It is a cyclobutane derivative, characterized by a hydroxyl group and an ethyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-hydroxy-3-methylcyclobutanecarboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of ethyl acetoacetate with a suitable cyclizing agent, followed by hydrolysis and esterification. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing advanced catalytic systems and automated control mechanisms to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-3-methylcyclobutanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ethyl 3-oxo-3-methylcyclobutanecarboxylate, while reduction could produce ethyl 3-hydroxy-3-methylcyclobutanol.

Scientific Research Applications

Ethyl 3-hydroxy-3-methylcyclobutanecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Its derivatives are studied for potential biological activity and as intermediates in the synthesis of bioactive compounds.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its unique structural properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-3-methylcyclobutanecarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play crucial roles in its reactivity, enabling it to participate in various biochemical processes. The exact pathways depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-hydroxybutyrate: Similar in structure but with a different ring size.

    Ethyl 3-hydroxy-3-(1-methylethyl)cyclobutanecarboxylate: Similar but with an additional methyl group.

Uniqueness

Ethyl 3-hydroxy-3-methylcyclobutanecarboxylate is unique due to its specific ring structure and functional groups, which confer distinct reactivity and properties. This makes it valuable in various synthetic and research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

ethyl 3-hydroxy-3-methylcyclobutane-1-carboxylate

InChI

InChI=1S/C8H14O3/c1-3-11-7(9)6-4-8(2,10)5-6/h6,10H,3-5H2,1-2H3

InChI Key

CNXXIEFGMJPDAS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(C1)(C)O

Origin of Product

United States

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